Chemical structure and properties of 1-(4-Methoxy-2-methyl-phenyl)-piperazine
Chemical structure and properties of 1-(4-Methoxy-2-methyl-phenyl)-piperazine
An In-depth Technical Guide to 1-(4-Methoxy-2-methyl-phenyl)-piperazine
Abstract
This technical guide provides a comprehensive scientific overview of 1-(4-Methoxy-2-methyl-phenyl)-piperazine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and pharmacology. The phenylpiperazine scaffold is a well-established pharmacophore present in numerous biologically active agents, particularly those targeting the central nervous system (CNS). This document delineates the chemical structure, physicochemical properties, plausible synthetic routes, and robust analytical methodologies for the characterization of this specific derivative. Furthermore, it explores the pharmacological context of the broader phenylpiperazine class to infer potential biological activities and discusses its application as a versatile building block in drug discovery and development. This guide is intended for researchers, chemists, and pharmacologists engaged in the synthesis and evaluation of novel therapeutic agents.
Introduction
The piperazine ring is a privileged scaffold in drug discovery, renowned for its presence in a wide array of therapeutic agents.[1][2] Its two nitrogen atoms provide key points for chemical modification and can play a crucial role in molecular interactions with biological targets, often improving pharmacokinetic properties such as aqueous solubility and oral bioavailability. When substituted with an aryl group, the resulting N-arylpiperazines frequently exhibit potent activity at various CNS receptors.
1-(4-Methoxy-2-methyl-phenyl)-piperazine (CAS No: 59395-65-8) is a specific derivative featuring a methoxy and a methyl group on the phenyl ring. These substitutions are not merely decorative; they are critical for modulating the molecule's electronic and steric profile. The para-methoxy group is a common feature in many CNS-active compounds, while the ortho-methyl group can significantly influence conformational preferences and metabolic stability. This guide aims to provide a detailed technical examination of this compound, offering both foundational knowledge and practical, field-proven insights for its synthesis, analysis, and potential application.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. The structural features of 1-(4-Methoxy-2-methyl-phenyl)-piperazine dictate its behavior in both chemical and biological systems.
Chemical Structure
The molecule consists of a piperazine ring linked via one of its nitrogen atoms to a 4-methoxy-2-methylphenyl group.
Caption: Workflow for the synthesis of 1-(4-Methoxy-2-methyl-phenyl)-piperazine.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a self-validating system; successful synthesis is confirmed by subsequent analytical characterization.
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Inert Atmosphere Setup: To a flame-dried round-bottom flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.
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Reagent Addition: Add the aryl halide (2-bromo-5-methoxytoluene, 1.0 eq), piperazine (1.2 eq), and a strong, non-nucleophilic base (sodium tert-butoxide, 1.4 eq). The excess piperazine drives the reaction to completion, and the base is essential for the catalytic cycle.
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Solvent and Reaction: Add anhydrous toluene via syringe. Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the starting material is consumed, cool the mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The polarity of the eluent is chosen to effectively separate the nonpolar impurities from the more polar product.
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Characterization: Confirm the identity and purity of the final product using NMR and Mass Spectrometry.
Spectroscopic and Analytical Characterization
Unambiguous characterization is non-negotiable for any chemical entity intended for further research. A combination of spectroscopic and chromatographic techniques is required.
Expected Spectroscopic Signatures
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¹H NMR: The spectrum should show distinct signals for the aromatic protons (typically 3H), the methoxy protons (3H singlet, ~3.8 ppm), the methyl protons (3H singlet, ~2.3 ppm), and two sets of signals for the piperazine ring protons (8H, typically broad multiplets).
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¹³C NMR: The spectrum will display 12 distinct carbon signals corresponding to the molecular structure, including the characteristic signals for the methoxy and methyl carbons and the carbons of the aromatic and piperazine rings.
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Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 207.15.
Analytical Method: Reverse-Phase HPLC
For quantitative analysis and purity assessment, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard practice. [3][4]This method separates compounds based on their hydrophobicity.
Caption: Standard workflow for RP-HPLC analysis.
Protocol: RP-HPLC for Purity Determination
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Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD). [3]2. Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is chosen for its versatility in retaining moderately non-polar compounds like the analyte.
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Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). A gradient is used to ensure good separation of potential impurities with different polarities.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
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Detection Wavelength: 240 nm. This wavelength is chosen based on the UV absorbance spectrum of the phenylpiperazine chromophore.
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Standard Preparation: Prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to generate a calibration curve.
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Sample Preparation: Prepare the sample to be analyzed at a similar concentration. Filter through a 0.45 µm syringe filter to remove particulates that could damage the column.
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Analysis: Inject the standards and sample. The purity is calculated based on the area percent of the main peak in the chromatogram.
Pharmacology and Biological Context
While specific pharmacological data for 1-(4-Methoxy-2-methyl-phenyl)-piperazine is not extensively published, the biological activity of the N-arylpiperazine class is well-documented, providing a strong basis for predicting its potential actions.
The Phenylpiperazine Pharmacophore
Phenylpiperazine derivatives are notorious for their activity at monoaminergic G-protein coupled receptors, particularly serotonin (5-HT) and dopamine (D) receptors. [2]Many act as receptor agonists, antagonists, or modulators. Furthermore, they can inhibit the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine by binding to their respective transporters (SERT, DAT, NET). [5] A closely related analogue, 1-(4-methoxyphenyl)piperazine (pMeOPP), has stimulant effects and is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism shared with amphetamines. [5]It also acts as a nonselective serotonin receptor agonist. [5]
Predicted Mechanism of Action and SAR Insights
Based on its structural similarity to other active phenylpiperazines, 1-(4-Methoxy-2-methyl-phenyl)-piperazine is hypothesized to interact with monoamine transporters and receptors in the CNS.
Caption: Potential mechanism involving blockage of neurotransmitter reuptake.
Structure-Activity Relationship (SAR) Considerations:
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Ortho-Methyl Group: Compared to its non-methylated counterpart (pMeOPP), the methyl group at the ortho- position introduces steric bulk. This can have several consequences:
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Receptor Selectivity: It may hinder binding to certain receptor subtypes while favoring others, potentially altering the selectivity profile.
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Metabolic Stability: The methyl group can sterically shield the adjacent nitrogen atom or the methoxy group from metabolic enzymes (e.g., Cytochrome P450s like CYP2D6, which metabolizes pMeOPP), potentially increasing the compound's half-life. [5]* Para-Methoxy Group: This electron-donating group is a common feature in ligands for serotonin receptors and may be a key interaction point within the receptor binding pocket.
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Applications in Research and Drug Development
1-(4-Methoxy-2-methyl-phenyl)-piperazine serves two primary roles in the scientific landscape:
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Chemical Intermediate: It is a valuable building block for the synthesis of more complex molecules. [6]The secondary amine of the piperazine ring is readily functionalized, allowing for the attachment of various side chains to explore new chemical space and develop compounds with tailored pharmacological profiles.
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Scaffold for CNS Drug Discovery: Given the strong evidence of CNS activity within the phenylpiperazine class, this compound and its derivatives are prime candidates for screening campaigns targeting psychiatric and neurological disorders. [2]Its potential modulation of serotonergic and dopaminergic systems makes it relevant for conditions such as depression, anxiety, and psychosis. [2]
Conclusion
1-(4-Methoxy-2-methyl-phenyl)-piperazine is a well-defined chemical entity with significant potential in the field of drug discovery. Its properties are largely predictable based on the robust knowledge base surrounding the N-arylpiperazine scaffold. This guide has provided a comprehensive technical framework covering its chemical identity, a plausible and detailed synthetic protocol, robust analytical methods for quality control, and an evidence-based discussion of its likely pharmacological role. For researchers and drug development professionals, this compound represents not just a single molecule, but a gateway to a rich area of medicinal chemistry, offering a versatile platform for the design and synthesis of next-generation therapeutic agents.
References
-
PubChem. 1-(4-Methoxy-2-methylphenyl)piperazine | C12H18N2O | CID 10750797. [Link]
-
Wikipedia. para-Methoxyphenylpiperazine. [Link]
-
PrepChem.com. Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. [Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
-
PubChem. 1-((4-Methoxyphenyl)methyl)piperazine | C12H18N2O | CID 231905. [Link]
-
ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]
- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
PubMed. HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
ACS Publications. New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. [Link]
-
PubChem. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
YouTube. Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]
